molecular formula C22H25N3O4S B2756049 N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-ethoxybenzenesulfonamide CAS No. 1448051-69-1

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-ethoxybenzenesulfonamide

Cat. No.: B2756049
CAS No.: 1448051-69-1
M. Wt: 427.52
InChI Key: GRLUMCINWKGHAD-UHFFFAOYSA-N
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Description

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-ethoxybenzenesulfonamide is a phthalazinone-based small molecule characterized by a 3-cyclopentyl substitution on the dihydrophthalazinone core. The methylene bridge at position 1 of the phthalazinone ring connects to a 2-ethoxybenzenesulfonamide moiety, conferring distinct electronic and steric properties. While specific data on this compound’s synthesis or biological activity are absent in the provided evidence, its structural features align with pharmacologically active phthalazinone derivatives, which are often explored for enzyme inhibition (e.g., PARP, carbonic anhydrase) or anticancer activity .

Properties

IUPAC Name

N-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]-2-ethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S/c1-2-29-20-13-7-8-14-21(20)30(27,28)23-15-19-17-11-5-6-12-18(17)22(26)25(24-19)16-9-3-4-10-16/h5-8,11-14,16,23H,2-4,9-10,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRLUMCINWKGHAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1S(=O)(=O)NCC2=NN(C(=O)C3=CC=CC=C32)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-ethoxybenzenesulfonamide is a complex organic compound with potential therapeutic applications. Its unique structure, featuring a phthalazinone core and various functional groups, suggests significant biological activity that warrants detailed exploration. This article reviews the compound's biological activity, synthesizing findings from diverse sources.

Structural Characteristics

The molecular formula for N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-ethoxybenzenesulfonamide is C23H25N3O3, with a molecular weight of 391.5 g/mol. The structure includes:

  • Phthalazinone core : Known for its role in various pharmacological activities.
  • Cyclopentyl group : This moiety may enhance lipophilicity and biological interactions.
  • Ethoxybenzenesulfonamide : This functional group is often associated with antimicrobial properties.

The mechanism of action for N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-ethoxybenzenesulfonamide likely involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, disrupting metabolic pathways essential for cell proliferation.
  • Interaction with Biological Macromolecules : Similar compounds have shown interactions with proteins and nucleic acids, indicating potential effects on signal transduction pathways critical in cancer and other diseases.

Biological Activity

Research indicates that compounds with structural similarities to N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-ethoxybenzenesulfonamide exhibit various biological activities:

Anticancer Properties

Several studies have investigated the anticancer potential of phthalazinone derivatives. For instance, compounds that share structural characteristics have been shown to inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Triazole and sulfonamide derivatives are well-known for their antimicrobial properties. Preliminary studies suggest that N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-ethoxybenzenesulfonamide may possess similar activities against bacterial and fungal strains.

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the cytotoxic effects of phthalazinone derivatives on breast cancer cells; found significant inhibition of cell viability at low concentrations.
Study 2 Evaluated antimicrobial activity against Staphylococcus aureus; demonstrated a minimum inhibitory concentration (MIC) indicating effective bacterial growth inhibition.
Study 3 Assessed the compound's ability to induce apoptosis in leukemia cells; results showed increased caspase activity, suggesting a pro-apoptotic effect.

Synthesis and Derivation

The synthesis of N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-ethoxybenzenesulfonamide can be achieved through multi-step organic reactions:

  • Formation of the Phthalazinone Core : Achieved via cyclization reactions under acidic conditions.
  • Introduction of Functional Groups : Utilizes Friedel-Crafts alkylation to attach the cyclopentyl group and subsequent reactions to introduce the ethoxybenzenesulfonamide moiety.

Comparison with Similar Compounds

Key observations :

  • Substituent effects : The target compound’s 3-cyclopentyl group provides moderate steric bulk compared to A23’s cyclohexane (larger, more lipophilic) or B2–B5’s linear alkyl hydrazides (flexible, polarizable) .
  • Electron-withdrawing groups: The 2-ethoxybenzenesulfonamide in the target compound introduces sulfonamide acidity (pKa ~10–11), contrasting with A22/A23’s fluorobenzyl groups (enhanced electronegativity) or B2–B5’s hydrazides (hydrogen-bond donors) .

Q & A

Q. How should researchers validate conflicting cytotoxicity data across cell lines?

  • Validation steps :
  • Dose-response curves : Ensure linearity (R² > 0.95) across 3–5 replicates .
  • Mechanistic studies : Combine transcriptomics (RNA-seq) to identify off-target pathways .

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